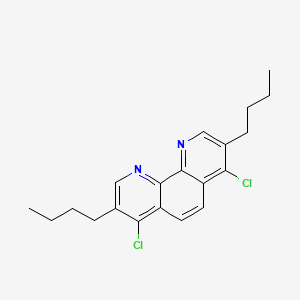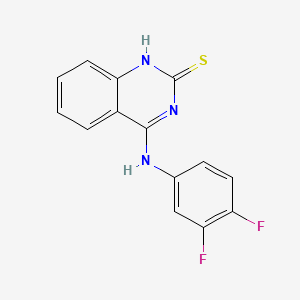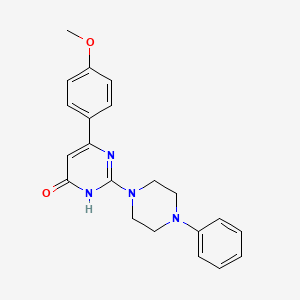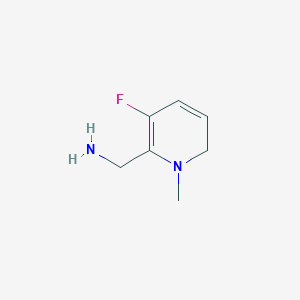
Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide is a complex organic compound known for its unique structure and diverse applications. This compound features a triphenylphosphonium group attached to a long aliphatic chain with multiple double bonds, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide typically involves the reaction of triphenylphosphine with an appropriate aliphatic halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
- Dissolving triphenylphosphine in a suitable solvent such as toluene or dichloromethane.
- Adding the aliphatic halide (3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl bromide) to the solution.
- Stirring the mixture at a controlled temperature, often around room temperature to 50°C, for several hours.
- Isolating the product by filtration and purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and its derivatives.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Employed in studies involving cell membrane interactions and mitochondrial targeting due to its lipophilic nature.
Medicine: Investigated for its potential in drug delivery systems, especially for targeting cancer cells.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide exerts its effects involves its ability to interact with various molecular targets:
Molecular Targets: The compound can target cell membranes and mitochondrial membranes due to its lipophilic nature.
Pathways Involved: It can disrupt membrane integrity, leading to changes in cell function and viability. In drug delivery, it facilitates the transport of therapeutic agents across cell membranes.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A simpler phosphine compound used in similar applications but lacks the long aliphatic chain.
Tetraphenylphosphonium bromide: Another phosphonium salt with different structural features.
(E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene: A related compound with a similar aliphatic chain but different functional groups.
Uniqueness
Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide is unique due to its combination of a triphenylphosphonium group and a long, unsaturated aliphatic chain. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
分子式 |
C38H48BrP |
|---|---|
分子量 |
615.7 g/mol |
IUPAC名 |
triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide |
InChI |
InChI=1S/C38H48P.BrH/c1-32(2)18-15-19-33(3)20-16-21-34(4)22-17-23-35(5)30-31-39(36-24-9-6-10-25-36,37-26-11-7-12-27-37)38-28-13-8-14-29-38;/h6-14,18,20,22,24-30H,15-17,19,21,23,31H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
CWHVATRDOJOHPG-UHFFFAOYSA-M |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B14104221.png)

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14104229.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104235.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104239.png)



![7-[2-(benzylamino)ethyl]-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14104257.png)
![1-(4-Bromophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104273.png)
![ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14104281.png)
![9-(4-bromophenyl)-3-(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14104286.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B14104294.png)

